molecular formula C10H10F2O2S B14044401 1-(4-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one

1-(4-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one

Cat. No.: B14044401
M. Wt: 232.25 g/mol
InChI Key: KJTRKDHXTZRWBX-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethoxy group, a mercapto group, and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one typically involves the introduction of the difluoromethoxy and mercapto groups onto a phenyl ring, followed by the attachment of the propan-2-one moiety. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions can be used to introduce the difluoromethoxy group onto the phenyl ring.

    Thiol-ene reactions: These reactions are employed to introduce the mercapto group.

    Aldol condensation: This reaction is used to attach the propan-2-one moiety to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution and thiol-ene reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

    Substitution: The difluoromethoxy group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and mercapto groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The propan-2-one moiety can also participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxy-3-mercaptophenyl)propan-2-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(4-(Trifluoromethoxy)-3-mercaptophenyl)propan-2-one: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    1-(4-(Difluoromethoxy)-3-hydroxyphenyl)propan-2-one: Contains a hydroxy group instead of a mercapto group.

Uniqueness

1-(4-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one is unique due to the presence of both difluoromethoxy and mercapto groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C10H10F2O2S

Molecular Weight

232.25 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10F2O2S/c1-6(13)4-7-2-3-8(9(15)5-7)14-10(11)12/h2-3,5,10,15H,4H2,1H3

InChI Key

KJTRKDHXTZRWBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC(F)F)S

Origin of Product

United States

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